molecular formula C13H13N3O2 B13846212 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid

2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid

Cat. No.: B13846212
M. Wt: 243.26 g/mol
InChI Key: MQHFNTYODMRFOB-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dimethylanilino group and a carboxylic acid group. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid, can be achieved through various methods. One efficient and eco-friendly method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups and can be performed under mild conditions.

Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve the use of scalable and cost-effective synthetic routes. The Dimroth rearrangement is one such method, which involves the isomerization of heterocycles through the relocation of heteroatoms in heterocyclic systems via ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, heat, or light, and is influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through the relocation of heteroatoms .

Common Reagents and Conditions: Common reagents used in the reactions of pyrimidine derivatives include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The reaction conditions can vary depending on the specific reaction and desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .

Scientific Research Applications

2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . These compounds are also used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory response contributes to their anti-inflammatory effects.

Comparison with Similar Compounds

2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives. Similar compounds include 2-(Ethylamino)pyrimidine-5-carboxylic acid and 2-(Methylamino)pyrimidine-5-carboxylic acid . These compounds share a similar pyrimidine core structure but differ in their substituents, which can influence their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2,6-dimethylanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H13N3O2/c1-8-4-3-5-9(2)11(8)16-13-14-6-10(7-15-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)

InChI Key

MQHFNTYODMRFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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